![molecular formula C9H9BrO2 B1359133 Bromo(4-methylphenyl)acetic acid CAS No. 25297-16-9](/img/structure/B1359133.png)
Bromo(4-methylphenyl)acetic acid
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Overview
Description
Bromo(4-methylphenyl)acetic acid, also known as 2-(4-Bromo-2-methylphenyl)acetic acid, is an organic compound . It is a derivative of phenylacetic acid containing a bromine atom . The CAS Number is 853796-39-1 .
Synthesis Analysis
The compound can be synthesized by the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Another method involves the bromination of acetic acid, such as by a Hell–Volhard–Zelinsky reaction .Molecular Structure Analysis
The molecular formula of Bromo(4-methylphenyl)acetic acid is C9H9BrO2 . The molecular weight is 229.07 g/mol .Chemical Reactions Analysis
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . Use of molecular bromine in organic synthesis is well-known .Scientific Research Applications
2-Bromo-2-(4-methylphenyl)acetic Acid: Scientific Research Applications
Ligand in Coordination Chemistry: This compound is investigated for its potential use as a ligand in coordination chemistry, particularly for the preparation of metal-organic frameworks (MOFs) and other functional materials.
Synthesis of Organic Compounds: Derivatives of this compound are utilized in organic synthesis and can serve as precursors for various organic compounds, including polymandelide and α-mercaptophenylacetic acid .
Inhibitor of Mammalian Collagenase and Elastase: It can be used as an inhibitor of mammalian collagenase and elastase, enzymes involved in the breakdown of collagen and elastin, respectively .
Solvent in Silicone Rubber: The compound is employed as a solvent in silicone rubber manufacturing, aiding in the processing and shaping of this versatile material .
Colorant in Plastics, Paints, and Enamels: It functions as a colorant in plastics, paints, and enamels, contributing to the pigmentation and aesthetic quality of these products .
Investigation of its potential use as a ligand Uses in organic synthesis Functions as a solvent and colorant
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-2-phenylacetic acid have been reported to inhibit mammalian collagenase and elastase , which play crucial roles in tissue remodeling and inflammation.
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution . In this process, the bromine atom is added to phenylacetic acid, creating a derivative with potential biological activity .
Biochemical Pathways
It’s worth noting that brominated phenylacetic acid derivatives can participate in various reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (22907 g/mol) and solid physical form suggest it may have reasonable bioavailability .
Result of Action
Similar compounds have been reported to inhibit enzymes like collagenase and elastase, which could potentially lead to anti-inflammatory effects .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can affect the activity of similar compounds .
Safety and Hazards
Bromo(4-methylphenyl)acetic acid has several safety warnings associated with it. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for Bromo(4-methylphenyl)acetic acid were not found in the search results, brominated compounds are widely used in organic synthesis , suggesting that Bromo(4-methylphenyl)acetic acid could have potential applications in various areas of chemistry and materials science.
properties
IUPAC Name |
2-bromo-2-(4-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPMVQRILWFYCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616017 |
Source
|
Record name | Bromo(4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(4-methylphenyl)acetic acid | |
CAS RN |
25297-16-9 |
Source
|
Record name | Bromo(4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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